Einecs 250-568-0

Description

Properties

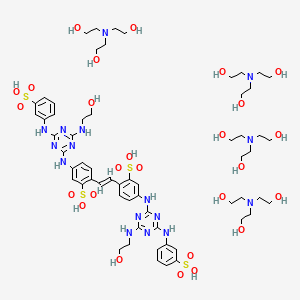

CAS No. |

31317-85-8 |

|---|---|

Molecular Formula |

C60H96N16O26S4 |

Molecular Weight |

1585.8 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;5-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C36H36N12O14S4.4C6H15NO3/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;4*8-4-1-7(2-5-9)3-6-10/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);4*8-10H,1-6H2/b8-7+;;;; |

InChI Key |

APDDCOSIBVTIGT-YZNHWISSSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Calcium Phosphate Materials

Wet Chemical Synthesis Approaches

Wet chemical methods involve reactions in a liquid phase and are widely utilized due to their ability to produce fine, homogenous powders at relatively low temperatures. These techniques offer excellent control over the stoichiometry and physical characteristics of the calcium phosphate (B84403) product.

Chemical precipitation is one of the most common and straightforward methods for synthesizing calcium phosphate powders. nih.govmdpi.com This technique involves mixing aqueous solutions containing calcium and phosphate precursors, leading to the precipitation of a calcium phosphate phase. nih.gov The reaction is typically an acid-base reaction between a calcium salt, such as calcium hydroxide (B78521) or calcium nitrate, and a phosphate source like phosphoric acid or ammonium (B1175870) phosphate. youtube.comresearchgate.net

Process control is paramount in chemical precipitation as minor variations in reaction conditions can lead to different phases of calcium phosphate. researchgate.net Key parameters that must be meticulously controlled include the pH of the solution, reaction temperature, the molar ratio of calcium to phosphate (Ca/P) in the precursors, and the rate of reagent addition. researchgate.netmdpi.com For instance, the synthesis of stoichiometric hydroxyapatite (B223615) (HAp) typically requires a Ca/P ratio of 1.67 and a pH maintained between 9.5 and 12.0 at elevated temperatures (around 90°C). mdpi.com Deviating from these conditions, such as using a lower pH, can result in the formation of other phases like dicalcium phosphate dihydrate (DCPD) or octacalcium phosphate (OCP). researchgate.netnih.gov The final phase composition is highly dependent on pH and temperature, as these factors dictate the solubility and stability of the various calcium phosphate species. researchgate.netmdpi.com

| Parameter | Condition | Resulting Calcium Phosphate Phase | Source |

|---|---|---|---|

| pH | 9.5 - 12.0 | Hydroxyapatite (HAp) | mdpi.com |

| pH | < 6.5 | Dicalcium Phosphate Dihydrate (DCPD) | nih.gov |

| Temperature | 70°C (with pH 9) | Pure, crystalline Hydroxyapatite (HAp) | researchgate.net |

| Temperature | 20°C (with pH 6) | β-Tricalcium Phosphate (β-TCP) after sintering | researchgate.net |

| Ca/P Ratio | 1.67 | Stoichiometric Hydroxyapatite (HAp) | mdpi.com |

| Ca/P Ratio | 1.50 - < 1.67 | Calcium-deficient Hydroxyapatite | mdpi.com |

Hydrothermal synthesis involves carrying out the crystallization of calcium phosphates in an aqueous solution at elevated temperatures (typically above 100°C) and pressures within a sealed vessel, such as an autoclave. youtube.com This method is highly effective for producing well-crystallized, single-phase calcium phosphate materials with controlled morphology. youtube.com The high temperature and pressure environment accelerates the reaction kinetics and enhances the solubility and diffusion of precursors, promoting the growth of highly ordered crystals. aip.org

Parameters such as reaction temperature, duration, and precursor concentration can be adjusted to control the particle size and shape, yielding morphologies like rods, whiskers, or nanosized particles. youtube.comresearchgate.net For example, studies have shown that microwave-assisted hydrothermal synthesis at temperatures between 110°C and 130°C can efficiently produce various phases, including hydroxyapatite (HAp), β-tricalcium phosphate (β-TCP), and octacalcium phosphate (OCP). nih.gov The use of surfactants can also assist in controlling the size and shape of the resulting particles during the hydrothermal process. mdpi.com

The sol-gel method is a versatile wet-chemical technique for synthesizing high-purity, homogenous calcium phosphate nanomaterials at low temperatures. nih.govmdpi.com The process involves the transformation of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase. mdpi.com This typically involves the hydrolysis and polycondensation of precursors, which are often metal alkoxides like calcium diethoxide and triethyl phosphite, or inorganic salts such as calcium nitrate. lmaleidykla.lt

The process begins with dissolving the calcium and phosphorus precursors in a suitable solvent, often an alcohol. diva-portal.org Hydrolysis is initiated, followed by a polycondensation reaction that results in the formation of a three-dimensional network, or gel. nih.gov This gel is then aged, dried, and heat-treated to remove residual organics and crystallize the final calcium phosphate material. mdpi.com The sol-gel route offers excellent control over the product's chemical composition, purity, and morphology, making it particularly suitable for producing nanoparticles and coatings. lmaleidykla.ltdiva-portal.org For instance, amorphous calcium phosphate (ACP) nanoparticles have been successfully synthesized using a sol-gel method. mums.ac.ir

The synthesis of certain stable calcium phosphate phases can be achieved through the hydrolysis and transformation of less stable, precursor phases. nih.gov This approach relies on the fact that several calcium phosphate compounds are metastable in aqueous solutions and will convert to more thermodynamically stable forms over time, a process often accelerated by temperature or pH changes. nih.gov

A common example is the transformation of amorphous calcium phosphate (ACP), an initial, non-crystalline precipitate, into crystalline hydroxyapatite. researchgate.net Other precursor phases like dicalcium phosphate dihydrate (DCPD) and octacalcium phosphate (OCP) are also known to hydrolyze into nanocrystalline apatite. researchgate.net The transformation pathway can be influenced by the specific conditions; for instance, at 70°C, hydroxyapatite can transform into DCPD and then into whitlockite (B577102) in the presence of magnesium ions as the pH decreases. rsc.org The hydrolysis of alpha-tricalcium phosphate (α-TCP) is another important process, as this material is a key component in some self-setting bone cements, where its conversion to an apatite phase is crucial for hardening. nih.gov

Dry Synthesis Methods

Dry synthesis methods involve the reaction of solid-state precursors at elevated temperatures, without the use of a solvent. These methods are generally simpler in terms of equipment but require high energy input.

Solid-state reaction is a conventional ceramic processing technique used to produce calcium phosphate powders. researchgate.net The method involves intimately mixing solid precursors, typically a calcium source like calcium carbonate (CaCO₃) or calcium oxide (CaO) and a phosphate source such as dicalcium phosphate anhydrous (CaHPO₄) or calcium pyrophosphate. sphinxsai.comnih.gov The homogenized powder mixture is then calcined at high temperatures, often between 1000°C and 1500°C. sphinxsai.comnih.gov

At these elevated temperatures, ions diffuse across the interfaces of the solid particles, reacting to form the desired calcium phosphate phase. sphinxsai.com The final product is determined by the stoichiometry of the starting mixture and the heat treatment temperature and duration. nih.gov For example, pure hydroxyapatite can be synthesized by reacting calcium carbonate and di-calcium phosphate anhydrous at 1300°C. sphinxsai.com A significant advantage of this method is its simplicity and suitability for mass production. nih.gov However, it can be difficult to control particle size and morphology, and the high temperatures can lead to the formation of hard agglomerates. nih.gov

| Calcium Precursor | Phosphate Precursor | Temperature | Duration | Resulting Product | Source |

|---|---|---|---|---|---|

| Calcium Carbonate (CaCO₃) | Di-calcium Phosphate Anhydrous (CaHPO₄) | 1300°C | Not specified | Hydroxyapatite (HAp) | sphinxsai.com |

| Oyster Shell Powder (contains CaCO₃) | Calcium Pyrophosphate (Ca₂P₂O₇) | 1050°C | 5 hours | Biphasic Calcium Phosphate (β-TCP + HAp) | nih.gov |

| Calcined Eggshell Powder (CaO) | Dicalcium Phosphate Dihydrate (DCPD) | 800°C | 5 hours | Nanostructured Hydroxyapatite (HAp) | researchgate.net |

| Calcium Carbonate (CaCO₃) | Di-calcium Phosphate Anhydrous (CaHPO₄) | 1500°C | 7-12 hours | Tetracalcium Phosphate (TTCP) (with rapid quenching) | sphinxsai.com |

Mechano-chemical Activation and Processing

Mechano-chemical activation is a technique that utilizes mechanical energy to induce chemical reactions and structural changes in materials. This method is employed in the synthesis of calcium phosphate powders to produce nanocrystalline structures and biphasic compositions.

In this process, starting materials such as calcium hydrogen-phosphate dihydrate (brushite) and calcium carbonate (calcite) are milled in a high-energy planetary mill. researchgate.net The milling process can be performed with or without a liquid medium, and the duration of milling plays a crucial role in the final product's characteristics. Shorter milling times may result in partial amorphization, allowing for the degree of amorphization to be controlled by adjusting milling parameters. researchgate.net

Research has shown that nanocrystalline biphasic calcium phosphate (BCP) powders, consisting of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), can be synthesized at room temperature without preliminary chemical processing using this method. researchgate.net The ratio of HA to β-TCP can be controlled by the milling time. For instance, a mixture milled for 4 hours and subsequently calcined at 900°C resulted in a composition of 85% HA and 15% β-TCP. researchgate.net Longer milling times generally lead to an increase in the β-TCP content. researchgate.net One of the challenges of this method is the potential for contamination from the milling jar and the difficulty in producing particles of very small sizes. researchgate.net

Table 1: Influence of Milling Time on Biphasic Calcium Phosphate Composition

| Milling Time (hours) | HA Content (%) | β-TCP Content (%) |

| 4 | 85 | 15 |

| >4 | Decreases | Increases |

Data derived from research on mechano-chemical synthesis of BCP powders. researchgate.net

High-Temperature Sintering and Thermal Treatments

High-temperature sintering is a critical step in the processing of calcium phosphate ceramics to achieve densification and mechanical strength. bohrium.com The sintering temperature and duration significantly influence the phase composition, grain size, and ultimately, the mechanical and biological properties of the final product. nih.govmdpi.com

Conventional sintering of calcium phosphates often requires high temperatures for extended periods, which can lead to the formation of secondary phases due to thermal instability and excessive grain growth. bohrium.com For example, stoichiometric hydroxyapatite is stable in the temperature range of 1300 to 1550 °C; however, exposure to higher temperatures can cause its conversion to α'-TCP and tetracalcium phosphate. nih.gov

The sintering temperature has a profound effect on the phase transformation of calcium phosphate materials. At a sintering temperature of 900°C, hydroxyapatite can be the major phase in certain compositions. scientific.net However, increasing the temperature to 1000°C can lead to the partial transformation of hydroxyapatite to tricalcium phosphate. scientific.net The density of sintered calcium phosphate pellets also varies with temperature. For instance, the density of a specific calcium phosphate composition increased from 2.77 g/cm³ to 2.90 g/cm³ as the sintering temperature was raised from 800 °C to 1100 °C. mdpi.com

Advanced sintering techniques are being developed to overcome the limitations of conventional sintering by utilizing external pressure, electromagnetic radiation, or electric currents to lower the required temperature and time. nih.gov

Table 2: Effect of Sintering Temperature on Calcium Phosphate Properties

| Sintering Temperature (°C) | Major Phases Present | Density (g/cm³) |

| 900 | Hydroxyapatite | - |

| 1000 | Hydroxyapatite, Tricalcium Phosphate | - |

| 800 | - | 2.77 |

| 1100 | - | 2.90 |

Data compiled from studies on the effect of sintering temperature on calcium phosphate ceramics. mdpi.comscientific.net

Bio-inspired and Sustainable Synthesis Strategies

The growing demand for environmentally friendly and cost-effective materials has driven the exploration of bio-inspired and sustainable synthesis routes for calcium phosphates.

Utilization of Biogenic Precursors (e.g., Eggshells, Fish Bones)

Biogenic waste materials such as eggshells and fish bones are rich sources of calcium and are being increasingly utilized as precursors for the synthesis of calcium phosphates. mdpi.comscielo.br Eggshells are primarily composed of calcium carbonate (CaCO₃) and can be converted to calcium oxide (CaO) through calcination, which then serves as the calcium source for precipitation reactions. biointerfaceresearch.com This approach not only provides a sustainable and low-cost raw material but also helps in managing waste. researchgate.net

The synthesis process typically involves reacting the calcium source derived from eggshells with a phosphate precursor, such as phosphoric acid or sodium hydrogen phosphate. mdpi.combiointerfaceresearch.com The resulting precipitate can be various forms of calcium phosphate, such as brushite, depending on the reaction conditions. mdpi.com Research has demonstrated the successful fabrication of calcium phosphate powders from eggshells via wet precipitation methods. mdpi.com

Similarly, fish bones, which are rich in calcium carbonate, can be used to synthesize biphasic calcium phosphate bioceramics. scielo.br A wet precipitation method involving the reaction of an acid-treated fish bone solution with a phosphate solution has been shown to produce a biphasic material composed of β-calcium pyrophosphate and β-tricalcium phosphate. scielo.br These bio-inspired materials often exhibit nanostructured characteristics, which are promising for biomedical applications. scielo.br

Environmental and Economic Considerations in Production

The production of calcium phosphates has significant environmental and economic implications. Traditional methods can be energy-intensive and may generate waste products. pjoes.com Modernization of production processes, such as shifting from high-temperature thermal methods to low-temperature methods for producing dicalcium phosphate, has been shown to have strong positive impacts on both environmental and economic figures. pjoes.com

Low-temperature processes can significantly reduce energy consumption. For example, replacing a defluorination step at ~1773K with a drying process at ~400K results in substantial energy savings. pjoes.com Furthermore, such modernizations can eliminate solid waste and fluorine emissions. pjoes.com From an economic perspective, the implementation of new, low-temperature technologies can have low investment costs and result in production costs that are approximately 33% lower than traditional thermal methods. pjoes.com

The use of sustainable raw materials, as discussed in the previous section, also contributes to the economic and environmental viability of calcium phosphate production. Utilizing waste materials like eggshells diverts them from landfills, addressing waste management issues and providing a low-cost starting material. researchgate.net Life Cycle Assessment (LCA) is a valuable tool for comparing the environmental impacts of different production methods for calcium phosphates. researchgate.net

Control of Morphological and Phase Composition in Calcium Phosphate Synthesis

The biological and mechanical performance of calcium phosphate materials is highly dependent on their morphology and phase composition. nih.gov Therefore, precise control over these parameters during synthesis is of paramount importance.

The phase composition of calcium phosphates can be controlled by manipulating various synthesis parameters. In pulsed laser deposition, for instance, the availability of hydroxyl groups (OH⁻), controlled by ambient pressure and substrate temperature, can be used to regulate the phase composition of hydroxyapatite/tetracalcium phosphate biphasic coatings. nih.gov In wet-chemical precipitation methods, the final pH of the suspension and the subsequent calcination temperature are key factors. science24.com For example, a calcium phosphate suspension synthesized at a pH of 9 and calcined at 1000°C can yield a single phase of well-crystallized hydroxyapatite. In contrast, a suspension synthesized at pH 6 under the same calcination conditions can result in a biphasic mixture of hydroxyapatite and β-tricalcium phosphate. science24.com

The morphology of calcium phosphate crystals, including their size and shape, also plays a critical role in their application. nih.gov Various methods have been explored to control the nano- and microstructures of these materials. For example, using liquid crystal phases as soft templates can allow for the synthesis of nanostructured calcium phosphates with specific morphologies, such as nanowires and sheets. researchgate.net The design of calcium phosphate nano-/microcrystals and their hierarchical structures holds great potential for applications in hard tissue engineering. nih.gov

Fundamental Investigations into Calcium Phosphate Interactions and Mechanisms

Ionic Interactions and Precipitation Kinetics in Solution

The kinetics of HAp precipitation are strongly dependent on solution conditions. Studies using seeded growth techniques under controlled pH have shown that the precipitation mechanism is surface-controlled, with a high activation energy of 186 ± 15 kJ mol⁻¹. osti.gov The rate of precipitation can be described by an empirical rate equation that considers the concentrations of calcium and phosphate (B84403) ions, the available seed surface area, and ionic activity coefficients. osti.gov

Key factors influencing nucleation and precipitation kinetics include:

pH: The rate of nucleation and the specific calcium phosphate phase that forms are highly sensitive to pH. At near-physiological pH (7-8), dicalcium phosphate dihydrate (DCPD) may form at slower calcium addition rates, while poorly crystalline hydroxyapatite (B223615) is favored at faster addition rates and pH values above 7.5. uni-hannover.de At higher pH (10-11), the transformation from ACP to HAp is significantly accelerated by temperature, taking 24 hours at 25°C but only 5 minutes at 60°C. umn.edu

Supersaturation and Ionic Concentration: The degree of supersaturation with respect to different calcium phosphate phases drives the precipitation process. In simulated body fluid (SBF), which mimics the inorganic ion concentrations of human plasma, the composition, particularly the concentration of bicarbonate ions (HCO₃⁻), can influence the nucleation and control the mechanism of apatite precipitation. researchgate.netnih.gov The nucleation rate increases with higher phosphate concentrations. acs.org

Additives and Ions: The presence of other ions can significantly alter precipitation kinetics. Magnesium ions (Mg²⁺), for example, are known to stabilize the ACP phase and inhibit or slow its transformation to HAp. figshare.comumn.edu Conversely, low concentrations of citrate (B86180) have been shown to increase the nucleation rate of calcium-phosphate phases on surfaces like calcite. acs.orgnih.gov

The table below summarizes the effect of different parameters on the precipitation kinetics of calcium phosphate phases.

| Parameter | Condition | Observed Effect on Precipitation/Nucleation | Reference(s) |

| pH | Increase from 7.4 to >7.5 | Favors formation of poorly crystalline HAp over DCPD | uni-hannover.de |

| Temperature | Increase from 25°C to 60°C (at pH 10-11) | Drastically reduces HAp formation time from 24h to 5 min | umn.edu |

| Ionic Concentration | Increased phosphate concentration | Increases nucleation rate | acs.org |

| Additives | Magnesium (Mg²⁺) ions | Stabilizes ACP, inhibiting transformation to HAp | figshare.comumn.edu |

| Additives | Low citrate concentration | Increases nucleation rate on calcite surfaces | acs.orgnih.gov |

Surface Interactions with Biomolecules and Other Materials

The surface of hydroxyapatite is highly interactive and plays a crucial role in biological and technological applications by adsorbing biomolecules, particularly proteins. nih.gov This interaction is governed by a combination of factors including surface topography, crystallinity, and electrostatic forces. nih.govbiointerfaceresearch.com The surface of HAp features both positively charged calcium sites (C-sites) and negatively charged phosphate sites (P-sites), allowing for electrostatic interactions with charged domains of proteins and other biomolecules. biointerfaceresearch.comresearchgate.net

The adsorption of proteins onto HAp is a key process in bone regeneration and the biocompatibility of implants. nih.govoup.com Research has demonstrated that the surface properties of HAp significantly influence protein binding:

Crystallinity and Surface Area: Highly crystalline HAp samples tend to be poor protein adsorbents due to a lower surface area and fewer available binding sites. nih.gov Functionalizing HAp with amino acids during its preparation can reduce crystallinity and increase the specific surface area from approximately 105 to 149 m²/g, enhancing protein adsorption. nih.gov

Surface Charge and Electrostatics: The surface charge of HAp, which can be modified, dictates its affinity for different proteins. For instance, acidic proteins like bovine serum albumin (BSA) show higher affinity towards positively charged surfaces (e.g., arginine-functionalized HAp), while basic proteins like lysozyme (B549824) bind more effectively to negatively charged surfaces (e.g., aspartic acid-functionalized HAp). nih.gov The primary interactions often occur through the carboxylate groups of the proteins. nih.gov

Pore Structure: The pore volume and size distribution of HAp particles can influence the adsorption of specific proteins. A decrease in pore volume with increasing synthesis temperature was shown to decrease the adsorbed amount of myoglobin, while not significantly affecting BSA and lysozyme. scientific.net

Studies have quantified the adsorption of various proteins onto HAp surfaces, as shown in the table below.

| HAp Surface Modification | Model Protein | Maximum Adsorption | Key Finding | Reference(s) |

| Untreated HAp | Bovine Serum Albumin (BSA) | ~1.0 µg/cm² | Lower affinity compared to modified surfaces. | nih.govnih.gov |

| Silk Sericin Coated HAp | Bovine Serum Albumin (BSA) | 2.62 µg/cm² | Intermediate silk sericin layer enhances protein adsorption. | nih.gov |

| Arginine-functionalized HAp | Bovine Serum Albumin (BSA) | High | Positively charged surface shows high affinity for acidic BSA. | nih.gov |

| Aspartic Acid-functionalized HAp | Lysozyme | High | Negatively charged surface shows high affinity for basic lysozyme. | nih.gov |

Beyond proteins, HAp can be chemically bonded with molecules like collagen to improve bioactivity, mimicking the natural composition of bone. mdpi.com

Electron-Nuclear Interactions in Doped Calcium Phosphate Systems

The introduction of dopant ions into the hydroxyapatite crystal lattice allows for the modification of its properties and provides a means to study its local structure through advanced spectroscopic techniques. acs.org Pulsed electron paramagnetic resonance (EPR) and hyperfine interaction spectroscopy methods, such as electron spin-echo envelope modulation (ESEEM) and electron–electron double-resonance detected nuclear magnetic resonance (EDNMR), are powerful tools for investigating these systems. nih.govnih.gov These techniques provide detailed information on the localization of impurity ions and the values of hyperfine and quadrupole interactions, which are sensitive to the local atomic environment. acs.org

Doping HAp with paramagnetic cations (e.g., Mn²⁺, Cu²⁺, Fe³⁺, Gd³⁺, Ce³⁺) allows for direct EPR analysis. nih.govmathnet.ru The resulting EPR spectra reveal features that are characteristic of the dopant ion and its position within the HAp lattice. acs.org For instance, studies have shown that gadolinium and cerium ions can be successfully incorporated into the HAp lattice, where they substitute for calcium (Ca²⁺) ions. mathnet.ru The analysis of hyperfine splittings, which arise from the interaction between the electron spin of the dopant and the nuclear spins of nearby atoms (like ¹H and ³¹P in HAp), can reveal precise details about lattice distortions and ion localization. acs.org

In cases where HAp is not doped with paramagnetic ions, radiation can be used to induce stable paramagnetic radicals (e.g., carbonate or nitrogen-containing species) within the lattice. nih.govnih.gov These radicals act as sensitive spin probes, and their EPR signals can be used to monitor structural changes caused by the incorporation of various diamagnetic cations (e.g., Li⁺, Na⁺, Mg²⁺). nih.govnih.gov

The table below lists various dopant ions studied in calcium phosphate systems and the primary findings from spectroscopic analyses.

| Dopant Ion | Host Calcium Phosphate | Analytical Technique(s) | Key Findings | Reference(s) |

| Mn²⁺, Cu²⁺, Fe³⁺ | Hydroxyapatite, Tricalcium Phosphate | Pulsed EPR, ESEEM, EDNMR | Provides information on ion localization and hyperfine interactions; can detect trace impurities. | acs.orgnih.gov |

| Gd³⁺, Ce³⁺ | Hydroxyapatite | Pulsed EPR | Ions successfully substitute for Ca²⁺ ions in the crystal lattice. | mathnet.ru |

| Li⁺ | Biphasic Calcium Phosphate (BCP) | FT-IR, Raman Spectroscopy | Li⁺ preferentially substitutes for Ca²⁺ in the β-TCP phase of BCP, altering chemical bonding. | nih.gov |

| Ag⁺ | Hydroxyapatite | Raman Spectroscopy | Incorporation of Ag⁺ causes shifts in peak positions, indicating a decrease in crystallinity. | mdpi.com |

| Mg²⁺ | Hydroxyapatite | X-ray Diffraction | Substitution of Ca²⁺ by smaller Mg²⁺ ions leads to a decrease in lattice parameters. | mdpi.com |

Interfacial Phenomena in Calcium Phosphate Formation and Transformation

The formation and transformation of calcium phosphates are fundamentally controlled by interfacial phenomena. A critical process in bone mineralization and the synthesis of HAp biomaterials is the transformation of an amorphous calcium phosphate (ACP) precursor into crystalline HAp. nih.govrsc.org This phase transformation is not a simple solid-state transition but typically occurs via a dissolution-recrystallization mechanism. acs.orgfigshare.com

In situ liquid-cell transmission electron microscopy (LC-TEM) has provided direct observational evidence of this process. It reveals that the transformation pathway is dependent on the size of the initial ACP particles. acs.org In the presence of Mg²⁺, which stabilizes ACP, larger ACP nanoparticles transform into HAp by first dissolving from the interior to create a hollow structure. HAp then nucleates on the surface of this hollow particle and subsequently grows in the bulk solution. acs.orgfigshare.com This suggests that changes in the surface chemistry of the ACP particle, possibly related to dehydration, precede the crystallization of HAp. figshare.com

The transformation from ACP to bone-like apatite is a crucial step in biomineralization. nih.gov This process can be initiated by humidity, leading to the formation of nanocrystalline areas that grow via the migration of nanometer-sized clusters. nih.gov This mechanism may be a fundamental characteristic of calcium phosphate crystallization, explaining the origin of the nanostructured, platelet-like crystals found in bone. nih.gov

Furthermore, HAp itself can transform into other calcium phosphate phases depending on the environmental conditions. For example, under acidic conditions (below pH 4.2) and in the presence of magnesium ions, HAp can transform into whitlockite (B577102), which is the second most abundant mineral in hard tissues. rsc.org This transformation proceeds through an intermediate phase, dicalcium phosphate dihydrate (DCPD). rsc.org Such interfacial transformation processes are central to the dynamic nature of mineral phases in biological systems.

Academic Research in Calcium Phosphate Applications Within Biomaterials and Tissue Engineering

Osteoinductive and Osteoconductive Properties in Bone Regeneration

Calcium phosphate-based biomaterials are renowned for their excellent biocompatibility and their ability to promote bone healing. researchgate.netrsc.org Their efficacy stems from their chemical similarity to the mineral phase of natural bone. mdpi.commdpi.com These materials exhibit two key properties essential for bone regeneration: osteoconductivity and osteoinductivity.

Osteoconductivity is the ability of a material to act as a scaffold, or a passive template, for new bone growth. mdpi.comrsc.org The porous structure of calcium phosphate (B84403) materials allows for the infiltration of osteogenic cells, such as osteoblasts, and the formation of a vascular network, which are crucial steps in bone formation. researchgate.netrsc.org

Research has shown that the specific phase composition and surface characteristics of calcium phosphate ceramics significantly influence their interaction with bone cells and, consequently, their regenerative capacity. researchgate.netfrontiersin.org

Development of Calcium Phosphate Scaffolds for Cellular Integration

Scaffolds are three-dimensional porous structures designed to support cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. Calcium phosphate scaffolds are particularly attractive for bone tissue engineering due to their biocompatibility and osteoconductive nature. researchgate.netnih.gov Monocalcium phosphate is often used as a reactive component in the fabrication of these scaffolds, particularly in self-setting bone cements that can be formed into porous structures. google.com

The ideal scaffold for bone regeneration should possess an interconnected porous network that mimics the architecture of cancellous bone. This structure facilitates nutrient and oxygen transport to the cells within the scaffold and allows for the removal of metabolic waste. Furthermore, it provides pathways for vascularization and new tissue infiltration. rsc.orgnih.gov

| Scaffold Property | Role in Cellular Integration | Relevance of Monocalcium Phosphate |

| Porosity | Facilitates cell infiltration, nutrient transport, and vascularization. | Can be a component of 3D printed or cement-based porous scaffolds. google.com |

| Pore Size | Influences cell attachment, migration, and new bone formation. | Contributes to the overall material composition of precisely engineered scaffolds. google.com |

| Biocompatibility | Ensures the material does not elicit a harmful immune response. | As a calcium phosphate, it is inherently biocompatible. mdpi.com |

| Biodegradability | The scaffold should degrade at a rate that matches new tissue formation. | Its high solubility can be used to control the degradation rate of the composite material. nih.gov |

Calcium Phosphate Coatings for Implantable Devices

To improve the integration of metallic implants, such as those made of titanium or stainless steel, into bone, their surfaces are often coated with a thin layer of calcium phosphate. google.comnih.govmdpi.com These coatings enhance the implant's biocompatibility and provide an osteoconductive surface that promotes direct bone apposition, a process known as osseointegration. mdpi.comresearchgate.net Monocalcium phosphate can be a precursor in the solutions used for creating these coatings, particularly in biomimetic deposition processes. google.commdpi.com

Biomimetic coating techniques aim to replicate the natural process of bone mineralization at physiological temperature and pH. mdpi.com This method involves immersing the implant in a solution containing calcium and phosphate ions, leading to the precipitation of a calcium phosphate layer. mdpi.com The inclusion of monocalcium phosphate in these processes can influence the chemistry of the coating formed. google.com

These coatings can significantly improve the surface properties of medical-grade stainless steel, for instance, by increasing roughness and wettability, which in turn enhances cell seeding efficiency and proliferation. nih.gov Furthermore, these coatings can act as a reservoir for the controlled release of therapeutic agents, such as drugs or growth factors, directly at the implant site. google.commdpi.com

| Coating Deposition Technique | Description | Role of Monocalcium Phosphate |

| Biomimetic Deposition | Precipitation of a calcium phosphate layer from a simulated body fluid at physiological conditions. mdpi.com | Can be a component of the precursor solution, influencing the coating's formation and properties. google.com |

| Calcium Phosphate Cement Deposition | Applying a self-setting cement paste, which can contain MCPM, as a coating. google.com | A key reactive component in some cement formulations used for coatings. oatext.com |

| Electrophoretic Deposition | Using an electric field to deposit charged calcium phosphate particles onto a conductive substrate. google.com | Can be a source of calcium and phosphate ions in the electrolyte solution. researchgate.net |

Calcium Phosphate Cements for Regenerative Procedures

Calcium phosphate cements (CPCs) are powder and liquid systems that, when mixed, form a paste that can be injected or molded into a bone defect and will set and harden in situ. researchgate.netresearchgate.netpocketdentistry.com This property makes them ideal for minimally invasive surgical procedures. researchgate.net The setting reaction is typically a dissolution-precipitation process where less stable calcium phosphate phases dissolve and precipitate as a more stable phase, usually hydroxyapatite (B223615) or brushite. pocketdentistry.com

Monocalcium phosphate monohydrate (MCPM) is a common acidic component in the powder phase of many brushite-forming cements. oatext.comresearchgate.net When mixed with a basic calcium phosphate, such as β-tricalcium phosphate (β-TCP), and an aqueous liquid, the MCPM dissolves and reacts to precipitate dicalcium phosphate dihydrate (DCPD), also known as brushite. oatext.compocketdentistry.com

The properties of these cements, such as setting time, mechanical strength, and degradability, can be tailored by adjusting the composition of the powder and liquid phases. nih.govresearchgate.net For example, adding monocalcium phosphate to a magnesium phosphate cement has been shown to regulate the setting time and improve biocompatibility. nih.gov These cements are osteoconductive and are gradually resorbed and replaced by new bone tissue over time. researchgate.netresearchgate.net

Functionalization of Calcium Phosphate Materials (e.g., Ion Substitution)

The properties of calcium phosphate biomaterials can be further enhanced through functionalization, a common strategy being ionic substitution. mdpi.commdpi.com Natural bone apatite contains various ionic substitutions, such as carbonate, magnesium, and strontium, which play crucial roles in its biological performance. mdpi.com By incorporating specific ions into the crystal lattice of synthetic calcium phosphates, it is possible to modulate their physicochemical and biological properties, including solubility, degradation rate, and cellular response. mdpi.comnih.gov

While much of the research on ion substitution focuses on hydroxyapatite and tricalcium phosphate, the principles can be applied to materials derived from monocalcium phosphate. For instance, ions can be introduced during the synthesis of the calcium phosphate powders or during the setting reaction of a cement. mdpi.comnih.gov

Common ionic substitutions and their effects include:

Magnesium (Mg²⁺): Can influence crystal growth and enhance bioactivity. mdpi.comnih.gov

Strontium (Sr²⁺): Has been shown to stimulate bone formation and inhibit bone resorption, making it beneficial for treating osteoporosis. mdpi.com

Silicon (Si⁴⁺): Can improve the bioactivity and mechanical properties of the material. mdpi.com

Zinc (Zn²⁺) and Copper (Cu²⁺): Can impart antibacterial properties to the biomaterial. oatext.com

This strategy of ionic substitution allows for the development of "designer" biomaterials with tailored properties for specific clinical applications. mdpi.com

Emerging Multifunctional Applications (e.g., Bioimaging, Cancer Therapy Research)

The inherent biocompatibility and biodegradability of calcium phosphates have led to their exploration in more advanced, multifunctional biomedical applications beyond bone regeneration. biorxiv.orgmdpi.comnih.gov Nanoparticles of calcium phosphate, in particular, are being investigated as carriers for imaging agents and therapeutic drugs. scispace.comresearchgate.net

In the context of bioimaging , fluorescent dyes or other contrast agents can be encapsulated within calcium phosphate nanoparticles. biorxiv.orgresearchgate.net These functionalized nanoparticles can then be used to visualize biological processes in vitro or to track the delivery of the nanoparticles to specific tissues or cells in vivo. biorxiv.orgmdpi.com

In cancer therapy research , calcium phosphate nanoparticles are being developed as drug delivery vehicles. biorxiv.orgnih.gov They can be loaded with chemotherapeutic agents and potentially targeted to tumor cells. biorxiv.orgnih.gov The pH-sensitive nature of some calcium phosphates is an attractive feature, as the acidic microenvironment of tumors or the lower pH within cellular endosomes could trigger the dissolution of the nanoparticle and the release of the encapsulated drug. nih.gov While research in this area often focuses on more stable calcium phosphate phases, the fundamental chemistry involving precursors like monocalcium phosphate is relevant to the synthesis of these advanced nanomaterials. biorxiv.org These platforms offer the potential for theranostics, where diagnosis (imaging) and therapy (drug delivery) are combined into a single agent. mdpi.com

Table of Compound Names

| Einecs Number | Common Name | Chemical Name | Abbreviation |

| 250-568-0 | Monocalcium phosphate | Calcium bis(dihydrogenphosphate) | MCP |

| Monocalcium phosphate monohydrate | Calcium bis(dihydrogenphosphate) monohydrate | MCPM | |

| Hydroxyapatite | Calcium hydroxyphosphate | HA | |

| Tricalcium phosphate | Tricalcium bis(orthophosphate) | TCP | |

| Dicalcium phosphate dihydrate | Calcium hydrogen phosphate dihydrate | DCPD, Brushite | |

| β-Tricalcium phosphate | Beta-Tricalcium bis(orthophosphate) | β-TCP |

Unable to Generate Article on "Einecs 250-568-0" Due to Lack of Scientific Data in Requested Fields.

Following a comprehensive search for the chemical compound designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 250-568-0, it has been determined that there is insufficient publicly available academic or research data to construct the requested article focusing on its applications in agriculture and environmental remediation.

Initial searches failed to conclusively identify a specific chemical compound associated with EINECS number 250-568-0. Further targeted searches for this number in conjunction with the specified fields of "Agricultural Applications" and "Environmental Remediation Applications" did not yield any relevant research findings.

The explicit instructions to focus solely on "this compound" and to adhere strictly to the provided outline concerning its role as a plant nutrient, its interactions in soil systems, its use as a smart carrier in precision agriculture, its application in soil improvement and biocementation, or its use in the mitigation of water, air, and soil pollution could not be fulfilled. Generating content on these topics for an unidentified compound would require speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, in adherence to the core principles of providing accurate and non-hallucinatory information, the requested article cannot be generated at this time. Further research would be contingent on the positive identification of the chemical compound corresponding to this compound and the existence of peer-reviewed scientific literature detailing its use in the specified non-biomedical applications.

Academic Research in Calcium Phosphate Applications Beyond Biomedicine

Environmental Remediation Applications

Eco-Friendly Approaches and Waste Valorization (Circular Economy)

The production of glyceryl monostearate is undergoing a shift towards more sustainable and environmentally friendly methods, aligning with the principles of a circular economy. A key aspect of this is the valorization of waste streams from other industries, particularly the biodiesel industry.

Glycerol (B35011), a primary raw material for GMS synthesis, is a major byproduct of biodiesel production. researchgate.netexpertmarketresearch.com The increasing demand for biofuels has led to a surplus of crude glycerin, making its conversion into value-added products like GMS an economically and environmentally attractive proposition. researchgate.net This approach not only provides a sustainable feedstock for GMS production but also addresses the challenge of waste management in the biodiesel sector. researchgate.net

In addition to utilizing waste-derived glycerol, research has focused on developing greener synthesis methods for GMS. The conventional method for GMS production involves the glycerolysis of fats and oils at high temperatures (220°C-250°C) using inorganic catalysts. medcraveonline.commedcraveonline.com This process is energy-intensive and can lead to the formation of undesirable byproducts. medcraveonline.com

A more eco-friendly alternative is the enzymatic synthesis of GMS using lipases as biocatalysts. researchgate.netmedcraveonline.com This method offers several advantages over the traditional chemical process:

Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, reducing energy consumption. medcraveonline.com

High Selectivity: Lipases can be highly selective, leading to a higher purity of GMS and fewer byproducts. researchgate.net This can simplify the downstream purification process. researchgate.net

Environmentally Benign: Enzymes are biodegradable and are considered "green" catalysts. medcraveonline.comresearchgate.net

The table below summarizes a comparison between the conventional chemical synthesis and the enzymatic synthesis of glyceryl monostearate.

| Feature | Conventional Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Inorganic acids/bases (e.g., NaOH, H2SO4) | Lipases (e.g., Candida antarctica lipase (B570770) B) |

| Temperature | High (220°C - 250°C) | Mild (e.g., 60°C) |

| Selectivity | Low (produces a mixture of mono-, di-, and triglycerides) | High (favors the production of monoglycerides) |

| Energy Consumption | High | Low |

| Byproduct Formation | High | Low |

| Environmental Impact | Higher | Lower |

This table provides a qualitative comparison of the two synthesis methods.

Furthermore, advancements in reaction technology, such as the use of microwave radiation in a solvent-free system, are being explored to expedite the preparation of GMS, offering a rapid and efficient synthesis route. patsnap.com

Environmental Impact Assessment of Glyceryl Monostearate Production

An environmental impact assessment (EIA) for the production of glyceryl monostearate would evaluate the potential environmental effects throughout its life cycle, from raw material acquisition to the final product. While specific, comprehensive life cycle assessment (LCA) studies for GMS production are not widely available in the public domain, the key areas of assessment can be outlined based on the known production methods.

The primary factors contributing to the environmental footprint of GMS production include:

Raw Material Sourcing: The origin of the primary feedstocks, glycerol and stearic acid, is a significant factor. Stearic acid can be derived from either vegetable oils (e.g., palm oil, soy oil) or animal fats. expertmarketresearch.com The environmental impact will vary depending on the agricultural practices for oilseed cultivation, land use change, and the rendering process for animal fats. The use of crude glycerin from biodiesel production, as a form of waste valorization, can be seen as a positive environmental attribute. expertmarketresearch.com

Manufacturing Process: The energy intensity and waste generation of the synthesis method are critical. As discussed, the traditional high-temperature chemical synthesis has a larger energy footprint compared to the milder enzymatic process. medcraveonline.com The use and disposal of chemical catalysts also contribute to the environmental load.

Energy Consumption: The production process involves heating, mixing, and purification steps, all of which consume energy. niir.org Investing in energy-efficient technologies, such as combined heat and power (CHP) systems, could significantly reduce energy consumption and associated greenhouse gas emissions. expertmarketresearch.com

Waste Generation and Management: The production process generates waste streams that need to be managed responsibly. This includes byproducts from the reaction, spent catalysts, and wastewater from purification processes. The principles of a circular economy would encourage the recovery and reuse of any byproducts where feasible.

The following table outlines the key stages and potential environmental impacts to be considered in a life cycle assessment of GMS production.

| Life Cycle Stage | Key Activities | Potential Environmental Impacts |

| Raw Material Acquisition | Cultivation of oil crops (e.g., palm, soy) or animal rendering; Biodiesel production for crude glycerin | Land use change, deforestation, water consumption, fertilizer/pesticide use, greenhouse gas emissions from agriculture and processing |

| Manufacturing | Esterification/Glycerolysis reaction, purification (e.g., distillation) | Energy consumption (fossil fuels), greenhouse gas emissions, use of chemical catalysts, generation of process waste and wastewater |

| Product Use | Incorporation into food, cosmetics, industrial products | Generally considered non-toxic and readily biodegradable |

| End-of-Life | Biodegradation in the environment | Minimal environmental impact due to its biodegradable nature |

This table presents a general framework for the environmental impact assessment of GMS production.

By systematically evaluating these factors, manufacturers can identify hotspots in the production chain and implement strategies to minimize the environmental impact of glyceryl monostearate.

Advanced Characterization and Analytical Methodologies in Calcium Phosphate Research

Spectroscopic Techniques (e.g., EPR, FTIR)

Spectroscopic methods are essential for identifying functional groups and understanding the chemical bonding within calcium phosphate (B84403) structures.

Fourier-Transform Infrared Spectroscopy (FTIR) is widely used to analyze the products formed from precursors like Einecs 250-568-0. FTIR spectra confirm the presence of characteristic functional groups. iieta.org In synthetic hydroxyapatite (B223615), key absorption bands indicate the presence of phosphate (PO₄³⁻), hydroxyl (OH⁻), and often carbonate (CO₃²⁻) groups. iieta.orgrjpbcs.comnih.gov The phosphate groups exhibit strong vibrational bands, typically around 1030-1090 cm⁻¹ (asymmetric stretching) and 560-600 cm⁻¹ (bending modes). rjpbcs.comnih.gov The presence of a sharp band around 3570 cm⁻¹ and a vibrational band at 630 cm⁻¹ are characteristic of the hydroxyl groups in the apatite lattice. When calcium carbonate is a precursor, carbonate ions can be incorporated into the hydroxyapatite structure, which is evident by bands around 1420-1450 cm⁻¹ and 875 cm⁻¹. mdpi.comktu.lt

A study analyzing the reaction between ammonium (B1175870) polyphosphate (a related compound to the phosphate precursors in this compound) and calcium carbonate noted the evolution of ammonia (B1221849) and carbon dioxide, which was detected by FTIR, indicating the chemical reaction forming a calcium phosphate compound. marquette.edu

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibration Mode | Reference |

| Phosphate (PO₄³⁻) | 1031 - 1090 | ν₃ Asymmetric Stretching | rjpbcs.comnih.gov |

| Phosphate (PO₄³⁻) | 966 | ν₁ Symmetric Stretching | nih.gov |

| Phosphate (PO₄³⁻) | 562 - 604 | ν₄ Bending | mdpi.comnih.gov |

| Hydroxyl (OH⁻) | ~3570 | Stretching | rjpbcs.com |

| Carbonate (CO₃²⁻) | 1420 - 1450 | ν₃ Asymmetric Stretching | mdpi.com |

| Carbonate (CO₃²⁻) | 873 - 877 | ν₂ Out-of-plane Bending | mdpi.comnih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy , while less common for pure hydroxyapatite, is a powerful technique for studying paramagnetic species, such as dopants or radiation-induced defects within the calcium phosphate lattice. This method provides detailed information about the local electronic structure of these specific sites.

Diffraction Methods (e.g., XRD)

X-ray Diffraction (XRD) is a fundamental technique for determining the phase composition and crystallinity of the synthesized calcium phosphate materials. XRD patterns provide a "fingerprint" that can distinguish between different calcium phosphate phases like hydroxyapatite (HAp), octacalcium phosphate (OCP), β-tricalcium phosphate (β-TCP), and amorphous calcium phosphate (ACP). diva-portal.orgresearchgate.netresearchgate.net

For hydroxyapatite synthesized from precursors including diammonium hydrogen phosphate, characteristic diffraction peaks are compared against standard patterns from the International Centre for Diffraction Data (ICDD). orientjchem.org Key peaks for HAp typically appear at 2θ values of approximately 25.9° (002), 31.7° (211), and 32.9° (300). rjpbcs.comorientjchem.org The sharpness and intensity of these peaks indicate the degree of crystallinity of the material. researchgate.netsid.ir Broader peaks suggest smaller crystal size or a more amorphous nature. rjpbcs.com The Scherrer equation can be used to estimate the average crystal size from the peak broadening. rjpbcs.com Studies have shown that synthesis conditions, such as pH, can influence the resulting crystal size and phase purity. rjpbcs.com For instance, one study found that HAp synthesized at pH 9 had a crystal size of 8-11 nm, while at pH 11, the size ranged from 10-45 nm. rjpbcs.com

| Crystalline Phase | Key Diffraction Peaks (2θ) | Miller Indices (hkl) | Reference |

| Hydroxyapatite (HAp) | ~25.9°, ~31.7°, ~32.2°, ~32.9° | (002), (211), (112), (300) | rjpbcs.comorientjchem.org |

| Calcite (CaCO₃) | ~29.4° | (104) | nih.gov |

| Octacalcium Phosphate (OCP) | Low angle peak (~4.7°) | (100) | researchgate.net |

Microscopic and Imaging Techniques (e.g., SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, particle shape, and size of the synthesized calcium phosphate powders. google.com The morphology of the particles can vary significantly depending on the synthesis method and conditions. HAp synthesized from precursors like those in this compound can exhibit various forms, including granular shapes, needle-like crystals, or aggregated spherical particles. iieta.orgsid.irresearchgate.net SEM images have revealed HAp particles with non-uniform granular shapes with diameters ranging from approximately 111 to 190 nm. iieta.org Other studies report flake-like particles with lengths of 50-100 nm or aggregated spherical particles smaller than 50 nm in diameter. researchgate.net The technique is also invaluable for observing the microstructure of sintered ceramics or coatings on surfaces. google.com

Elemental and Compositional Analysis (e.g., ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an extremely sensitive technique for determining the elemental composition of materials, including trace and ultra-trace elements. nih.govrms-foundation.ch In the context of calcium phosphates, ICP-MS is used to accurately determine the calcium-to-phosphorus (Ca/P) molar ratio, which is a critical parameter that defines the specific phase and properties of the material. sid.ir For stoichiometric hydroxyapatite, the theoretical Ca/P ratio is 1.67. sid.ir ICP-MS can confirm the purity of the synthesized material by quantifying trace element impurities, which is essential for materials intended for certain high-purity applications. rms-foundation.chkingston.ac.uk The technique can be combined with laser ablation (LA-ICP-MS) to perform direct multi-elemental analysis on solid samples, providing spatial information about elemental distribution. nih.gov

| Analytical Method | Information Obtained | Typical Findings | Reference |

| ICP-MS / AAS / EDTA Titration | Ca/P Molar Ratio | 1.71 (for a specific nanocrystal synthesis) | sid.ir |

| ICP-MS | Trace Element Concentration | Detects impurities (As, Cd, Hg, Pb) at mg/kg levels | rms-foundation.ch |

| LA-ICP-MS | Elemental Imaging | Maps Ca, P, and trace elements like Sr and Mg in deposits | nih.gov |

Computational and Modeling Approaches (e.g., Molecular Dynamics Simulations)

Computational methods, particularly Molecular Dynamics (MD) simulations , provide molecular-level insights into the formation and structure of calcium phosphates. These simulations can model the initial stages of nucleation from aqueous solutions containing calcium and phosphate ions, which are the fundamental components of the reaction mass. nih.govucl.ac.ukacs.org MD studies have been used to investigate the structure and stability of pre-nucleation clusters, such as [Ca(HPO₄)₃]⁴⁻, and larger aggregates known as Posner's clusters (Ca₉(PO₄)₆). ucl.ac.ukucl.ac.uk These simulations help elucidate the complex pathways of amorphous calcium phosphate (ACP) formation and its subsequent transformation into crystalline phases like hydroxyapatite. researchgate.net By employing different force fields, researchers can model the aggregation of ions, the influence of solution composition on cluster stoichiometry, and the interaction of calcium phosphate with surfaces. ucl.ac.ukucl.ac.uk

Physicochemical Characterization (e.g., Conductivity Measurements)

The electrical properties of calcium phosphate ceramics are important for various technological applications and can be characterized by conductivity measurements. Studies on polycrystalline hydroxyapatite show that its electrical conductivity is influenced by factors such as temperature, frequency, porosity, and atmospheric conditions. bath.ac.ukresearchgate.net The conductivity of HAp is generally attributed to the mobility of ions, particularly hydroxyl (OH⁻) ions, within the crystal lattice channels. bath.ac.uk AC conductivity measurements typically show that conductivity increases with both frequency and temperature. researchgate.net For instance, at elevated temperatures (700–1000 °C), bulk ionic conduction becomes the dominant mechanism. bath.ac.uk The dielectric properties, such as permittivity, are also linked to the material's composition and microstructure, with changes in the Ca/P ratio affecting the dielectric loss and relative permittivity. researchgate.netaip.org

| Material | Temperature | AC Conductivity | Reference |

| Polycrystalline HAp | 573 K (300 °C) | ~1.0 × 10⁻⁷ S cm⁻¹ (grain conductivity) | researchgate.net |

| Polycrystalline HAp | 573 K (300 °C) | ~10⁻⁵ S/cm | researchgate.net |

| Polycrystalline HAp | 973 K (700 °C) | ~10⁻² S/cm | researchgate.net |

Future Directions and Grand Challenges in Calcium Phosphate Research

Innovations in Synthesis and Scale-Up for Industrial Applications

The synthesis of calcium phosphate (B84403) materials with controlled size, shape, and phase composition is fundamental to their application. researchgate.net A significant challenge is the translation of laboratory-scale synthesis to cost-effective, large-scale industrial production while maintaining precise material characteristics.

Future innovations will focus on energy-efficient and scalable synthesis methodologies. Microwave-assisted synthesis, for instance, offers a promising route by significantly reducing reaction times and energy consumption compared to conventional heating methods. ucl.ac.uk This technique can produce CaP particles with improved properties and has the potential for commercial scale-up. ucl.ac.uk Wet chemical precipitation remains a widely used and cost-effective method, and recent research has focused on scaling this process from laboratory to pilot-scale reactors, demonstrating the feasibility of increasing product yield by over 30 times while maintaining reproducible phase compositions of hydroxyapatite (B223615) (HAp) and β-tricalcium phosphate (β-TCP). researchgate.net

A key challenge in industrial scale-up is maintaining the nano- and micro-structural features that are critical for biomedical applications. researchgate.net High-temperature methods and mechanochemical synthesis are also being refined for mass production, although controlling particle morphology remains a hurdle with some of these techniques. tandfonline.com The development of continuous flow reactors and automated synthesis platforms represents a grand challenge that could revolutionize CaP manufacturing, enabling high-throughput production with consistent quality for clinical and industrial demands.

Table 1: Comparison of Modern Calcium Phosphate Synthesis Methods

| Synthesis Method | Key Advantages | Key Challenges for Scale-Up | Particle Size/Morphology Control |

|---|---|---|---|

| Wet Chemical Precipitation | Cost-effective, simple, most stable phase at pH > 4.2. tandfonline.com | Batch-to-batch variability, control over particle aggregation. | Good control over size and phase with precise parameter adjustments. researchgate.net |

| Microwave-Assisted | Rapid heating, energy efficient, improved reaction rates and purity. ucl.ac.uk | Equipment cost, ensuring uniform microwave field in large volumes. | Can alter material structure and properties effectively. ucl.ac.uk |

| Sol-Gel | High purity, good homogeneity, low-temperature processing. tandfonline.comnih.gov | Use of organic solvents, long aging times can increase particle size. tandfonline.com | Excellent for producing nanoparticles (e.g., 30-80 nm). tandfonline.com |

| Hydrothermal | High crystallinity, control over morphology. researchgate.net | High pressure and temperature requirements, expensive equipment. | Can produce various nanostructures like rods and needles. researchgate.net |

| Mechanochemical | Solvent-free (dry method), suitable for mass production. tandfonline.com | Particles are often irregular in shape and size. tandfonline.com | Can produce nanorods and nanogranules (e.g., 13-15 nm). tandfonline.com |

Tailored Design of Multifunctional Calcium Phosphate Materials

The next generation of CaP materials will be multifunctional, designed to perform several roles simultaneously. This involves moving beyond simple structural support to incorporating therapeutic and diagnostic capabilities directly into the material's matrix. A primary strategy is the incorporation of biologically active ions to confer new functionalities. innovationnewsnetwork.com

For instance, doping CaP with specific ions can tailor its biological response. The addition of magnesium or strontium can modulate the activity of bone cells, while silver or copper ions can impart antimicrobial properties, which is crucial for preventing implant-associated infections. innovationnewsnetwork.com The challenge lies in controlling the concentration and distribution of these dopant ions within the apatite structure to achieve the desired therapeutic effect without compromising the material's structural integrity or biocompatibility.

Furthermore, creating CaP-based composites and nanostructured materials opens up vast possibilities. researchgate.net The design of mesoporous CaP spheres, for example, provides a high surface area for drug loading and controlled release. researchgate.net The grand challenge is to develop predictive models that can guide the design of these complex materials, linking specific compositions and structures to predictable biological and therapeutic outcomes. This "materials-by-design" approach will accelerate the development of CaP systems tailored for specific clinical needs, such as bone repair, cancer therapy, and antibacterial applications. researchgate.netnih.gov

Advancements in Drug and Gene Delivery Systems

Calcium phosphates are highly promising carriers for delivering drugs and genetic material due to their excellent biocompatibility, biodegradability, and high affinity for various molecules. researchgate.netmdpi.com They are considered a safe and stable alternative to other carriers like liposomes or carbon nanotubes. mdpi.com

Future research will focus on enhancing the efficiency and specificity of CaP-based delivery systems. A key challenge is achieving controlled and sustained release of therapeutic agents at the target site. Surface modification and structural design are being explored to tailor release kinetics. researchgate.net For gene delivery, CaP nanoparticles are effective non-viral vectors for transporting plasmid DNA, microRNA, and siRNA. mdpi.com However, improving transfection efficiency remains a major goal. thno.orgeurekaselect.com

Innovations include the development of core-shell nanoparticles, such as lipid-coated nano-calcium-phosphate (LNCP) vectors, which combine the stability of CaP with the high transfection efficiency of lipid carriers. thno.org Another advanced approach involves integrating CaP-DNA co-precipitates into polymer microparticles (like PLGA), which enhances the loading efficiency and protects the genetic material. thno.org The grand challenge is to design "smart" CaP delivery systems that can respond to specific physiological cues, such as changes in pH in a tumor microenvironment, to trigger drug or gene release precisely where it is needed. nih.gov

Table 2: Applications of Calcium Phosphate in Delivery Systems

| Delivery Application | Type of Cargo | CaP System Example | Key Advantage/Finding |

|---|---|---|---|

| Drug Delivery | Chemotherapeutics (e.g., Doxorubicin) | Mineralized polypeptide nanoparticles nih.gov | Prevents drug leakage at physiological pH and facilitates release in acidic tumor microenvironments. nih.gov |

| Drug Delivery | Bisphosphonates | Hydroxyapatite (HAp) particles mdpi.com | Co-precipitation loading method achieves higher efficiency and slower release than chemisorption. mdpi.com |

| Gene Delivery | Plasmid DNA (pDNA) | Lipid-Coated Nano-CaP (LNCP) thno.org | Core-shell structure provides more efficient and satisfactory pDNA delivery than standard CaP methods. thno.org |

| Gene Delivery | siRNA | Hybrid nanocarrier with block copolymer elsevier.es | System is designed to enhance the escape of siRNA from the endosome, a critical step for efficacy. elsevier.es |

Sustainable Production and Environmental Footprint Reduction

The traditional production of phosphates for fertilizers and chemical precursors relies on mining phosphate rock, a non-renewable resource. mdpi.comphosphorusplatform.eu This process carries a significant environmental footprint, including habitat disruption, water consumption, and the generation of large volumes of waste byproducts like phosphogypsum. mdpi.comkamkaco.com

A major future challenge for the entire phosphate industry, including biomaterials, is the shift toward a circular economy. This involves developing sustainable production methods that reduce reliance on virgin phosphate rock and minimize waste. One promising avenue is the recovery and recycling of phosphorus from alternative sources, such as sewage sludge ash and animal by-products. phosphorusplatform.eu The European Sustainable Phosphorus Platform (ESPP) has advocated for authorizing CaP derived from such recovered sources for use in applications like organic farming, highlighting a move toward resource stewardship. phosphorusplatform.eu

Innovations in green chemistry are also critical. This includes developing synthesis routes that use less energy, avoid hazardous solvents, and utilize biogenic waste materials (e.g., eggshells) as calcium sources. Life Cycle Assessment (LCA) is becoming an essential tool to evaluate and compare the environmental impact of different production technologies, guiding the industry toward more eco-efficient processes. researchgate.net The grand challenge is to create a fully circular model for phosphorus, where waste streams are efficiently transformed into high-value CaP products, thus ensuring long-term sustainability. kamkaco.com

Integration of Calcium Phosphates in Complex Hybrid Systems

The future of advanced medical implants and tissue engineering scaffolds lies in the creation of complex hybrid systems where CaP materials are integrated with other components like polymers, hydrogels, and even electronic elements. researchgate.net This integration aims to create multifunctional constructs that combine the osteoconductivity of CaP with improved mechanical properties, tailored degradation rates, and new functionalities. nih.govbeilstein-journals.org

For example, combining CaP nanoparticles with biodegradable polymers like poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) allows for the fabrication of 3D-printed scaffolds with customized architectures and interconnected pores, ideal for bone regeneration. nih.gov Another innovative approach is the integration of CaP with elastin-like recombinamers to form hydrogels that can precisely control the mineralization process, mimicking natural bone formation. beilstein-journals.orgacs.org

A frontier of research is the integration of CaP coatings with electronic components. Incorporating materials like graphene into CaP coatings on titanium implants can enhance cell adhesion and osteogenesis while potentially enabling implant electronics for monitoring or therapeutic stimulation. acs.org The primary challenge in developing these hybrid systems is ensuring the stability and biocompatibility of the interface between the different materials. Achieving seamless integration to create robust, multifunctional devices that can intelligently interact with biological systems represents a grand challenge for the next era of regenerative medicine. researchgate.netacs.org

Q & A

Basic Research Questions

Q. How can researchers determine the purity and stability of Einecs 250-568-0 under varying experimental conditions?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify purity. For stability, conduct accelerated degradation studies under controlled temperature, humidity, and light exposure, followed by kinetic analysis of degradation products. Ensure raw data includes error margins and instrument calibration details to validate reproducibility .

- Key Considerations : Cross-validate results with spectroscopic techniques (e.g., NMR) and adhere to ICH guidelines for analytical method validation .

Q. What frameworks are recommended for designing experiments to study the physicochemical properties of this compound?

- Methodological Answer : Apply the PICO framework (Population: compound; Intervention: experimental variables like pH/temperature; Comparison: control groups; Outcome: measurable properties) to structure hypotheses. For feasibility, align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research objectives .

- Implementation : Use a factorial design to test interactions between variables, and include negative controls to isolate confounding factors .

Q. How should researchers approach reproducing synthesis protocols for this compound documented in conflicting literature?

- Methodological Answer : Systematically compare protocol variables (e.g., catalysts, reaction time) using a sensitivity analysis . Replicate experiments under standardized conditions, document deviations, and employ statistical tools (e.g., ANOVA) to identify significant discrepancies. Cross-reference with peer-reviewed journals indexed in databases like PubMed or Web of Science .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound across independent studies?

- Methodological Answer : Perform a meta-analysis of raw spectral data, focusing on solvent effects, instrument resolution, and sample preparation. Use principal component analysis (PCA) to cluster datasets and identify outliers. Validate findings through collaborative inter-laboratory studies with harmonized protocols .

- Case Example : If NMR peak splitting discrepancies arise, re-examine sample purity, magnetic field homogeneity, and referencing standards (e.g., TMS) .

Q. How can advanced statistical methods address heterogeneous data in toxicological studies of this compound?

- Methodological Answer : Apply Bayesian hierarchical models to integrate data from diverse sources (in vitro, in vivo, computational) while accounting for variability. Use survival analysis for longitudinal toxicity data and Cox proportional hazards models to adjust for covariates. Report uncertainties using confidence intervals and sensitivity testing .

- Data Validation : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and transparency .

Q. What methodologies optimize the synthesis of this compound for novel applications (e.g., catalysis, drug delivery)?

- Methodological Answer : Employ Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, stoichiometry) and identify optimal conditions via response surface modeling. Characterize output using X-ray diffraction (XRD) and BET analysis for surface area evaluation. Compare performance metrics against existing benchmarks .

- Innovation Pathway : Explore green chemistry principles (e.g., solvent-free synthesis) to enhance sustainability, and validate scalability through pilot-scale trials .

Methodological Guidelines for Data Reporting

- Data Tables : Include raw and processed data with explicit notation of measurement uncertainties (e.g., ±SD). Use appendices for extensive datasets, ensuring traceability to research questions .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing strength of association, consistency, and biological plausibility .

- Ethical Compliance : Document institutional review board (IRB) approvals for studies involving human/animal subjects, and adhere to GDPR for data privacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.